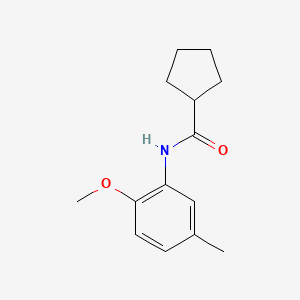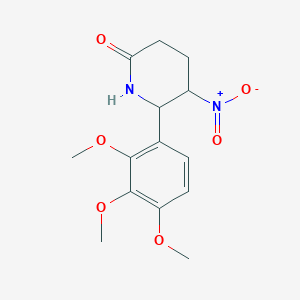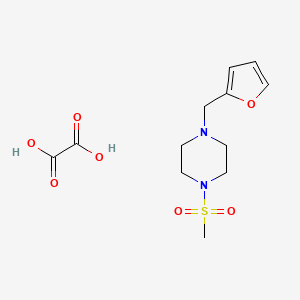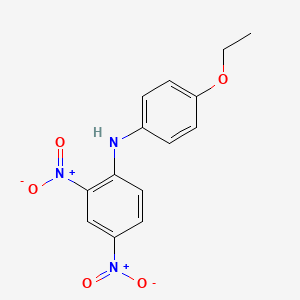![molecular formula C11H13NaO4 B5127757 sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)
sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate, also known as sodium bicuculline, is a naturally occurring compound that is commonly used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is often used to study the role of GABA in the brain.
Mechanism of Action
Sodium bicuculline acts as a competitive antagonist of GABA receptors. It binds to the receptor site of the GABA-A receptor and prevents the binding of GABA. This results in the inhibition of GABAergic transmission and an increase in neuronal excitability.
Biochemical and Physiological Effects:
Sodium bicuculline has several biochemical and physiological effects. It can induce seizures and convulsions in animal models, which makes it a useful tool for studying epilepsy. It can also increase the release of dopamine in the brain, which may be related to its effects on learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate bicuculline in lab experiments is that it is a potent and selective antagonist of GABA receptors. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that it can induce seizures and convulsions, which can be harmful to animals and may limit its use in certain experiments.
Future Directions
There are several future directions for research involving sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate bicuculline. One area of research is the development of new drugs that target GABA receptors. Another area of research is the investigation of the role of GABAergic transmission in neurological disorders such as epilepsy and Parkinson's disease. Additionally, there is a need for further research on the biochemical and physiological effects of this compound bicuculline, as well as its potential therapeutic applications.
Synthesis Methods
Sodium bicuculline can be synthesized from the plant species Corydalis yanhusuo. The plant contains the alkaloid bicuculline, which can be extracted and then converted into the sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate salt form. The synthesis process involves several steps, including extraction, purification, and chemical conversion.
Scientific Research Applications
Sodium bicuculline has a wide range of scientific research applications. It is commonly used in neuroscience research to study the role of GABA in the brain. It can be used to investigate the effects of GABAergic transmission on synaptic plasticity, learning, and memory. Sodium bicuculline can also be used to study the mechanisms of epilepsy and other neurological disorders.
properties
IUPAC Name |
sodium;4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4.Na/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12;/h4-5H2,1-3H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLCSILWUMRNZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)[O-])C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127693.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5127696.png)


![4-[3-(4-bromophenoxy)propyl]morpholine oxalate](/img/structure/B5127718.png)

![2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5127755.png)
![3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5127762.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5127766.png)
![2-(3-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B5127767.png)
![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)
